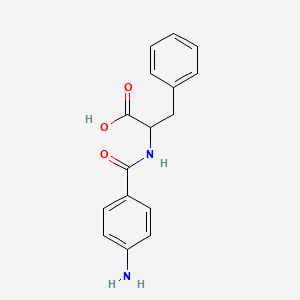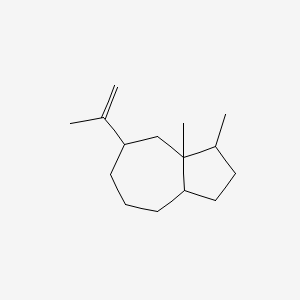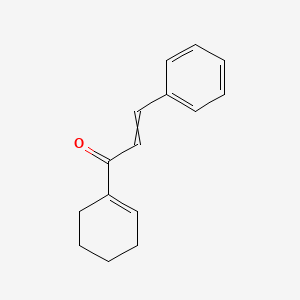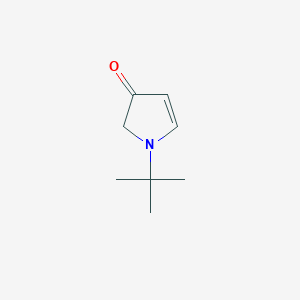
1-tert-Butyl-1,2-dihydro-3H-pyrrol-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-tert-Butyl-1,2-dihydro-3H-pyrrol-3-one is a heterocyclic organic compound that belongs to the pyrrole family Pyrroles are known for their diverse biological activities and are found in many natural products and pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-tert-Butyl-1,2-dihydro-3H-pyrrol-3-one can be synthesized through several methods. One common approach involves the Paal-Knorr synthesis, where 2,5-dimethoxytetrahydrofuran is condensed with amines in the presence of a catalytic amount of iron (III) chloride . Another method includes the condensation of carbamates with 2,5-dimethoxytetrahydrofuran, yielding N-alkoxycarbonyl pyrroles .
Industrial Production Methods: Industrial production often employs metal-catalyzed reactions due to their efficiency and selectivity. For instance, a manganese complex can catalyze the conversion of primary diols and amines to pyrroles, with water and molecular hydrogen as the only side products . This method is advantageous for large-scale production due to its atom economy and minimal waste generation.
Chemical Reactions Analysis
Types of Reactions: 1-tert-Butyl-1,2-dihydro-3H-pyrrol-3-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form pyrrole-3-ones, which exhibit significant biological activities.
Reduction: Reduction reactions can convert it into different pyrrolidine derivatives.
Substitution: N-substitution reactions are common, where the nitrogen atom in the pyrrole ring is substituted with various functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride are often used.
Substitution: Alkyl halides and sulfonyl chlorides are typical reagents for N-substitution reactions.
Major Products:
Oxidation: Pyrrole-3-ones.
Reduction: Pyrrolidine derivatives.
Substitution: N-alkyl and N-sulfonyl pyrroles.
Scientific Research Applications
1-tert-Butyl-1,2-dihydro-3H-pyrrol-3-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 1-tert-Butyl-1,2-dihydro-3H-pyrrol-3-one exerts its effects involves several molecular targets and pathways:
Molecular Targets: The compound interacts with various enzymes and receptors, modulating their activity.
Pathways Involved: It can influence signaling pathways related to cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
N-Boc-2,3-dihydro-1H-pyrrole: This compound shares a similar pyrrole structure but with a tert-butoxycarbonyl protecting group.
tert-Butyl 2,5-dihydro-1H-pyrrole-1-carboxylate: Another related compound with a carboxylate group.
Uniqueness: 1-tert-Butyl-1,2-dihydro-3H-pyrrol-3-one stands out due to its specific tert-butyl substitution, which imparts unique steric and electronic properties. These properties enhance its reactivity and biological activity compared to other pyrrole derivatives .
Properties
CAS No. |
96994-20-6 |
|---|---|
Molecular Formula |
C8H13NO |
Molecular Weight |
139.19 g/mol |
IUPAC Name |
1-tert-butyl-2H-pyrrol-3-one |
InChI |
InChI=1S/C8H13NO/c1-8(2,3)9-5-4-7(10)6-9/h4-5H,6H2,1-3H3 |
InChI Key |
SWCPAGNWRYRGJK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)N1CC(=O)C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


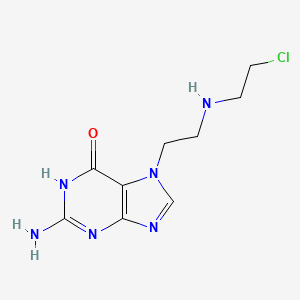
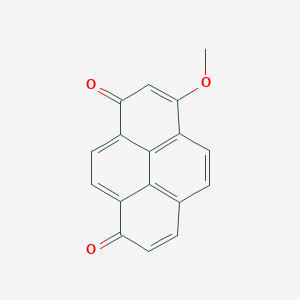
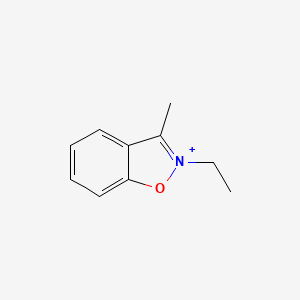
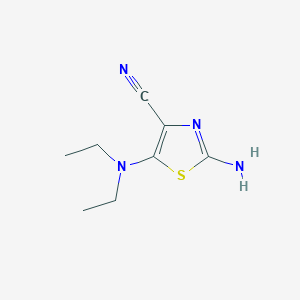

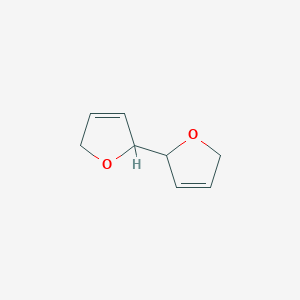

![N,N'-Bis[4-(pentyloxy)phenyl]thiourea](/img/structure/B14334487.png)
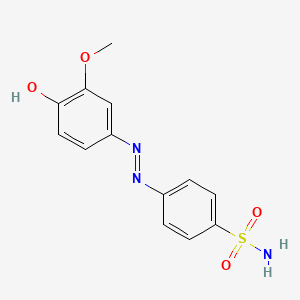
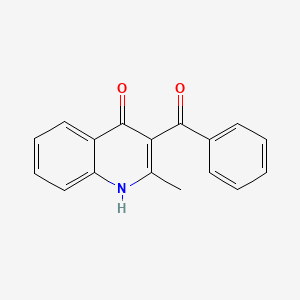
![1-[2-(1,3-Dioxolan-2-yl)ethyl]pyrrolidin-2-one](/img/structure/B14334497.png)
